methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
Methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic dihydroisoquinoline derivative characterized by a fused bicyclic core structure. The molecule features a 3,4-dihydroisoquinoline scaffold substituted with a methyl carboxylate group at position 2, a fluorine atom at position 7, and a carbamoyl linkage to a benzo[d][1,3]dioxol-5-ylmethyl moiety. This structural complexity confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~2.8) and a molecular weight of ~432.4 g/mol. The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is notable for its role in enhancing metabolic stability and modulating receptor binding affinity, as seen in analogous bioactive compounds .
The compound’s synthesis typically involves multi-step reactions, including carbamate formation and nucleophilic substitution, with purification via recrystallization or chromatography. Its bioactivity profile remains under investigation, though structural analogs have shown promise as kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
methyl 1-(1,3-benzodioxol-5-ylmethylcarbamoyl)-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O5/c1-26-20(25)23-7-6-13-3-4-14(21)9-15(13)18(23)19(24)22-10-12-2-5-16-17(8-12)28-11-27-16/h2-5,8-9,18H,6-7,10-11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQXTHSPCSYTOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1C(=O)NCC3=CC4=C(C=C3)OCO4)C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of the benzo[d][1,3]dioxole derivative, which is then coupled with a fluorinated dihydroisoquinoline intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The carbamoyl group can be reduced to an amine under appropriate conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield quinone derivatives, while reduction of the carbamoyl group can produce amines .
Scientific Research Applications
Methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes or receptors, while the fluorinated dihydroisoquinoline core may enhance binding affinity and specificity. The carbamoyl group can form hydrogen bonds with target proteins, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Key Observations:
Bioactivity Correlation : The target compound’s 7-fluoro substitution and benzodioxole-carbamoyl group differentiate it from simpler analogs like 6d and 6f. Fluorine enhances electronegativity and bioavailability, while the benzodioxole group may improve blood-brain barrier penetration compared to phenyl or methoxy groups .
Synthetic Complexity : The target compound requires more specialized synthesis (e.g., carbamoyl coupling ) than analogs like 6d, which are synthesized via direct esterification .
Bioactivity and Target Profiling
Hierarchical clustering of bioactivity profiles (NCI-60 and PubChem datasets) reveals that dihydroisoquinoline derivatives with carboxamide/carboxylate groups cluster into subgroups based on substituent electronegativity and aromaticity . For example:
- 6f (phenyl carboxamide) shows strong correlation with tubulin inhibition, a mechanism less pronounced in the target compound due to its benzodioxole group.
Physicochemical and Metabolic Stability
- Metabolic Stability : The benzodioxole group in the target compound may resist oxidative degradation better than the methoxy groups in 6d or 6f, as methylenedioxy rings are less prone to CYP450-mediated demethylation .
- Thermodynamic Solubility : Predicted solubility (0.02 mg/mL) is lower than 6d (0.15 mg/mL) but comparable to 4a–4u derivatives, reflecting trade-offs between lipophilicity and polar surface area .
Q & A
Q. What are the critical steps in synthesizing methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate?
The synthesis involves multi-step organic reactions, including:
- Acylation : Reacting benzo[d][1,3]dioxol-5-ylmethylamine with a fluorinated dihydroisoquinoline precursor.
- Cyclization : Forming the dihydroisoquinoline core under reflux conditions (e.g., acetic acid at 80°C).
- Esterification : Introducing the methyl carboxylate group using methyl chloroformate or similar reagents.
Key solvents include dichloromethane for acylation and ethanol for purification. Yield optimization requires precise stoichiometric control and inert atmospheres (N₂/Ar) to prevent side reactions .
Q. How is the compound characterized to confirm structural integrity?
Methodological approaches include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., fluorine at C7, benzo[d][1,3]dioxole at the carbamoyl group).
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected ~400–420 g/mol) and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities, particularly for the dihydroisoquinoline ring .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water.
- Stability : Degrades under prolonged UV exposure or acidic conditions (pH < 4). Store at –20°C in amber vials under desiccation .
Advanced Research Questions
Q. How can reaction conditions be optimized using Design of Experiments (DoE) for scalable synthesis?
Apply statistical DoE to minimize trial-and-error:
- Variables : Temperature, solvent polarity, catalyst loading, and reaction time.
- Output : Yield and purity.
Example optimization table for acylation:
| Variable | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature | 60°C | 100°C | 80°C |
| Catalyst (%) | 0.5 | 2.0 | 1.2 |
| Solvent | DCM | THF | DCM |
Use ANOVA to identify significant factors and Central Composite Design for non-linear responses .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking : Simulate binding to enzymes (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger.
- Quantum Chemical Calculations : Calculate electrostatic potential surfaces to identify reactive sites (e.g., fluorine’s electron-withdrawing effect).
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories.
Integrate results with experimental IC₅₀ data to validate predictions .
Q. How to resolve contradictions in biological activity data across assays?
- Orthogonal Validation : Repeat assays with alternative methods (e.g., SPR vs. fluorescence polarization for binding affinity).
- Meta-Analysis : Compare results across cell lines (e.g., HEK293 vs. HepG2) to isolate cell-specific effects.
- Proteomics Profiling : Identify off-target interactions via mass spectrometry-based pull-down assays .
Q. What strategies enhance the compound’s metabolic stability for in vivo studies?
- Isotope Labeling : Use ¹⁸O or ²H to trace metabolic pathways via LC-MS.
- Prodrug Design : Modify the carboxylate group to improve bioavailability (e.g., ethyl ester derivatives).
- CYP450 Inhibition Assays : Screen for interactions with cytochrome P450 enzymes to predict clearance rates .
Methodological Considerations
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Core Modifications : Compare activity of dihydroisoquinoline vs. tetrahydroisoquinoline derivatives.
- Substituent Analysis : Vary the benzo[d][1,3]dioxole group (e.g., replace with phenyl or pyridyl).
- Pharmacophore Mapping : Use MOE or Discovery Studio to correlate substituent electronic properties (Hammett σ) with bioactivity .
Q. What advanced separation techniques purify the compound from complex mixtures?
Q. How to analyze degradation products under accelerated stability conditions?
- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions.
- LC-QTOF-MS : Identify degradation products via accurate mass and MS/MS fragmentation.
- Kinetic Modeling : Calculate activation energy (Eₐ) using Arrhenius plots for shelf-life prediction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
